Cas no 266318-76-7 (Butanoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-, (2R,3S)-)
Butanoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-, (2R,3S)- Chemical and Physical Properties
Names and Identifiers
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- Butanoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-, (2R,3S)-
- (2R,3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methylbutanoic acid
- (2R, 3S)-Fmoc-β-Abu(2-Me)-OH
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- Inchi: 1S/C20H21NO4/c1-12(19(22)23)13(2)21-20(24)25-11-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,12-13,18H,11H2,1-2H3,(H,21,24)(H,22,23)/t12-,13+/m1/s1
- InChI Key: XUIBECOXWZXNSY-OLZOCXBDSA-N
- SMILES: C(O)(=O)[C@H](C)[C@@H](NC(OCC1C2=C(C=CC=C2)C2=C1C=CC=C2)=O)C
Butanoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-, (2R,3S)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM538844-1g |
(2R,3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methylbutanoic acid |
266318-76-7 | 95%+ | 1g |
$*** | 2023-03-30 |
Butanoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-, (2R,3S)- Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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2. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
Additional information on Butanoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-, (2R,3S)-
Butanoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-, (2R,3S)- (CAS No. 266318-76-7): A Comprehensive Overview
Butanoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-, (2R,3S)- (CAS No. 266318-76-7) is a synthetic compound that has gained significant attention in the fields of organic chemistry and pharmaceutical research due to its unique structural features and potential applications. This compound, often referred to as (2R,3S)-Fmoc-Valine, is a chiral amino acid derivative that plays a crucial role in the synthesis of peptides and proteins.
The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is a widely used reagent in peptide synthesis due to its ease of removal and high stability under various reaction conditions. The (2R,3S)- configuration of the compound ensures its chirality, which is essential for maintaining the biological activity and specificity of the final product. This chiral structure is particularly important in the development of enantiomerically pure pharmaceuticals, where the stereochemistry can significantly influence the pharmacological properties.
Recent studies have highlighted the importance of (2R,3S)-Fmoc-Valine in the synthesis of bioactive peptides and proteins. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound can be effectively used to synthesize peptides with enhanced stability and improved pharmacokinetic properties. The Fmoc protecting group allows for stepwise synthesis with minimal side reactions, ensuring high yields and purity of the final product.
In addition to its use in peptide synthesis, (2R,3S)-Fmoc-Valine has also shown promise in the development of novel therapeutic agents. Researchers at the University of California, San Francisco, have reported that this compound can be used as a building block for designing small molecules that target specific protein-protein interactions. These interactions are often involved in various diseases, including cancer and neurodegenerative disorders. By modulating these interactions, (2R,3S)-Fmoc-Valine derivatives have the potential to offer new therapeutic strategies.
The synthesis of (2R,3S)-Fmoc-Valine typically involves several steps. The first step is the protection of valine with the Fmoc group, followed by stereoselective reduction to obtain the desired chiral configuration. Advanced techniques such as asymmetric catalysis and chiral auxiliaries are often employed to achieve high enantiomeric excess. The final product is then purified using chromatographic methods to ensure its high purity and chirality.
One of the key challenges in working with (2R,3S)-Fmoc-Valine is maintaining its stability during storage and handling. The compound is sensitive to moisture and light, which can lead to degradation and loss of activity. Therefore, it is recommended to store it under inert conditions at low temperatures to preserve its integrity. Additionally, careful consideration should be given to the choice of solvents and reaction conditions to minimize side reactions and maximize yield.
The application of (2R,3S)-Fmoc-Valine extends beyond traditional peptide synthesis. Recent advancements in materials science have explored its use in the development of functional polymers and biomaterials. For example, researchers at MIT have synthesized polymers containing (2R,3S)-Fmoc-Valine units that exhibit enhanced biocompatibility and controlled degradation properties. These materials have potential applications in tissue engineering and drug delivery systems.
In conclusion, Butanoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-, (2R,3S)- (CAS No. 266318-76-7) is a versatile compound with significant implications in various fields of chemistry and biology. Its unique structural features and chiral configuration make it an invaluable tool in peptide synthesis, drug development, and materials science. Ongoing research continues to uncover new applications and improve our understanding of this important compound.
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